2,4,4-Trimethylpent-2-yl dithiobenzoate
Description
2,4,4-Trimethylpent-2-yl dithiobenzoate is a dithiobenzoate-based reversible addition-fragmentation chain transfer (RAFT) agent used in controlled radical polymerization. Its structure comprises a dithiobenzoate functional group (-SC(=S)Ph) and a branched alkyl chain (2,4,4-trimethylpent-2-yl), which influences its solubility, stability, and chain-transfer efficiency. RAFT agents like this enable precise control over polymer molecular weight, dispersity, and architecture, making them critical in synthesizing block copolymers and functional polymers .
Properties
CAS No. |
201611-86-1 |
|---|---|
Molecular Formula |
C15H22S2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2,4,4-trimethylpentan-2-yl benzenecarbodithioate |
InChI |
InChI=1S/C15H22S2/c1-14(2,3)11-15(4,5)17-13(16)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChI Key |
WTJNIKFLROSWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)SC(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Other Dithiobenzoate Derivatives
Dithiobenzoate RAFT agents vary in their substituents, which modulate reactivity and performance:
Key Insights :
Comparison with Other RAFT Agent Classes
Dithiobenzoates are compared to trithiocarbonates and xanthates, which differ in their thiocarbonylthio structures:
Key Insights :
- Dithiobenzoates exhibit superior control over acrylate polymerizations compared to xanthates and trithiocarbonates due to favorable fragmentation kinetics .
- Trithiocarbonates are selectively activated by zinc-porphyrin catalysts, suggesting applications in enzyme-mimetic systems .
- Experimental Keq values for dithiobenzoates are 6 orders of magnitude lower than theoretical predictions, indicating unresolved mechanistic complexities .
Stability and Functionalization
- Thermal Stability : Dithiobenzoates generally degrade above 90°C, limiting high-temperature applications. Substituted derivatives (e.g., CPMODB) show improved stability under UV irradiation .
- Chain-End Functionality : Dithiobenzoates enable ω-end functionalization (e.g., thiazolidine-2-thione or isobutyronitrile groups), facilitating post-polymerization modifications .
- NMR Monitoring : In situ ¹H NMR reveals dynamic changes in dithiobenzoate species during polymerization, correlating with reaction progress and stability .
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